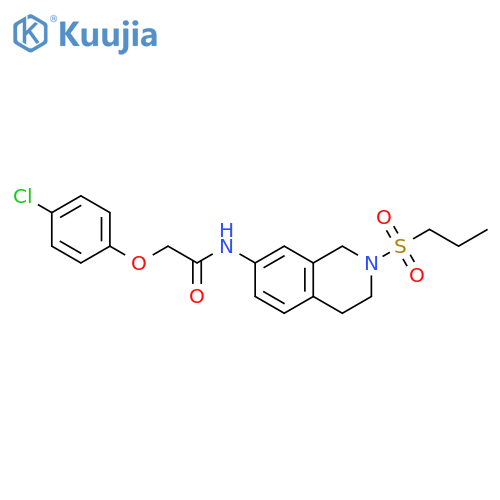Cas no 954707-57-4 (2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide)

954707-57-4 structure
商品名:2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide
2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-(4-chlorophenoxy)-N-[1,2,3,4-tetrahydro-2-(propylsulfonyl)-7-isoquinolinyl]-
- F2391-0997
- 2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide
- AKOS024645666
- 2-(4-chlorophenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
- 954707-57-4
- 2-(4-chlorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide
-
- インチ: 1S/C20H23ClN2O4S/c1-2-11-28(25,26)23-10-9-15-3-6-18(12-16(15)13-23)22-20(24)14-27-19-7-4-17(21)5-8-19/h3-8,12H,2,9-11,13-14H2,1H3,(H,22,24)
- InChIKey: OLFLOYFDERMJDD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC2=C(C=C1)CCN(S(CCC)(=O)=O)C2)(=O)COC1=CC=C(Cl)C=C1
計算された属性
- せいみつぶんしりょう: 422.1067061g/mol
- どういたいしつりょう: 422.1067061g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 616
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 84.1Ų
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 13.01±0.20(Predicted)
2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2391-0997-5μmol |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2391-0997-20μmol |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2391-0997-25mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2391-0997-30mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2391-0997-10mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2391-0997-15mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2391-0997-40mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2391-0997-100mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
| Life Chemicals | F2391-0997-1mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2391-0997-5mg |
2-(4-chlorophenoxy)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide |
954707-57-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
954707-57-4 (2-(4-chlorophenoxy)-N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetamide) 関連製品
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
